molecular formula C22H26N6O4S B13947433 2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate CAS No. 60809-93-0

2-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)ethyl butylcarbamate

Cat. No.: B13947433
CAS No.: 60809-93-0
M. Wt: 470.5 g/mol
InChI Key: GJXXPCFAWINJIL-UHFFFAOYSA-N
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Description

2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate is a synthetic organic compound characterized by its complex structure, which includes a benzisothiazole ring, an azo linkage, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The initial step involves the synthesis of the benzisothiazole ring, which can be achieved through the reaction of 2-aminothiophenol with nitrobenzene under acidic conditions.

    Azo Coupling Reaction: The benzisothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 4-aminophenyl ethyl butylcarbamate. This step requires a controlled pH environment to ensure the formation of the azo linkage.

    Final Coupling: The final step involves the coupling of the azo compound with ethyl butylcarbamate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated pH control systems, and high-efficiency purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[Ethyl [4-[(5-amino-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate.

    Reduction: Formation of 2-[Ethyl [4-[(2,1-benzisothiazol-3-yl)amino]phenyl ]amino]ethyl butylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biological stain due to its azo linkage and nitro group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate involves its interaction with cellular components:

    Molecular Targets: The compound may target enzymes involved in cellular respiration or DNA replication.

    Pathways Involved: It may interfere with the electron transport chain or inhibit DNA synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethanol
  • **2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl acetate

Uniqueness

2-[Ethyl [4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl ]amino]ethyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbamate group, in particular, differentiates it from other similar compounds, providing unique properties for industrial and research applications.

Properties

CAS No.

60809-93-0

Molecular Formula

C22H26N6O4S

Molecular Weight

470.5 g/mol

IUPAC Name

2-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]ethyl N-butylcarbamate

InChI

InChI=1S/C22H26N6O4S/c1-3-5-12-23-22(29)32-14-13-27(4-2)17-8-6-16(7-9-17)24-25-21-19-15-18(28(30)31)10-11-20(19)26-33-21/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,29)

InChI Key

GJXXPCFAWINJIL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]

Origin of Product

United States

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